molecular formula C13H15N3O2 B2960535 (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) CAS No. 1998128-40-7

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic)

Cat. No.: B2960535
CAS No.: 1998128-40-7
M. Wt: 245.282
InChI Key: ONHAATWQBQLHNR-YGNMPJRFSA-N
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Description

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): is a complex organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 . This compound belongs to the class of acridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amines with appropriate diketones or keto-esters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents at various positions on the acridine ring.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide , potassium permanganate , and hydrogen peroxide .

  • Reduction: Reducing agents like sodium borohydride , lithium aluminum hydride , and hydrazine are often used.

  • Substitution: Nucleophiles like ammonia , alkyl halides , and aryl halides are employed, along with electrophiles such as sulfonic acids and nitro groups .

Major Products Formed:

  • Oxidation: Hydroxylated or carboxylated derivatives.

  • Reduction: Amine or alcohol derivatives.

  • Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

  • Industry: Applied in the development of new materials, dyes, and pigments.

Mechanism of Action

The mechanism by which (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) can be compared with other similar compounds, such as 9-amino-1,2,3,4-tetrahydroacridine and tacrine hydrochloride . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) lies in its specific stereochemistry and the resulting biological effects.

Properties

IUPAC Name

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-7-5-6-3-1-2-4-8(6)16-11(7)10(15)13(18)12(9)17/h1-5,9-10,12-13,17-18H,14-15H2/t9-,10+,12+,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHAATWQBQLHNR-YGNMPJRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C(C(C3=N2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@@H]([C@H]([C@H]([C@@H](C3=N2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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